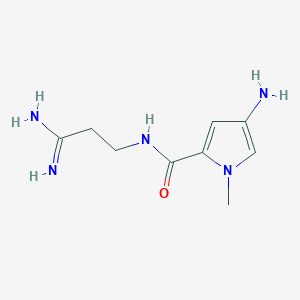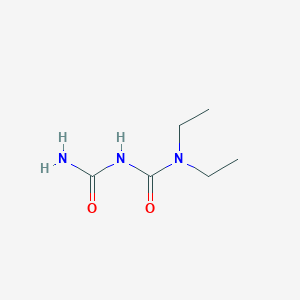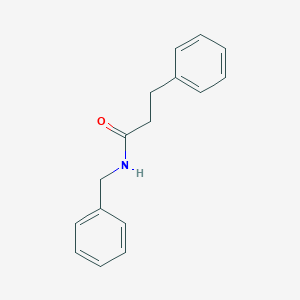
N-benzyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-phenylpropanamide, also known as BPAM, is a chemical compound that belongs to the amide class of compounds. It is a white crystalline powder with a molecular weight of 255.33 g/mol. BPAM has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of N-benzyl-3-phenylpropanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. N-benzyl-3-phenylpropanamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemische Und Physiologische Effekte
N-benzyl-3-phenylpropanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. N-benzyl-3-phenylpropanamide has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-phenylpropanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. N-benzyl-3-phenylpropanamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N-benzyl-3-phenylpropanamide is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3-phenylpropanamide. One potential area of research is the development of more selective N-benzyl-3-phenylpropanamide analogs that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential use of N-benzyl-3-phenylpropanamide in the treatment of other neurological disorders, such as epilepsy and depression. Finally, further studies are needed to elucidate the precise mechanism of action of N-benzyl-3-phenylpropanamide and its effects on neuronal function.
Synthesemethoden
N-benzyl-3-phenylpropanamide can be synthesized through several methods, including the Friedel-Crafts acylation reaction, the benzyl protection of 3-phenylpropanoic acid, and the amidation reaction. The Friedel-Crafts acylation reaction involves the reaction of benzoyl chloride with 3-phenylpropanoic acid in the presence of a Lewis acid catalyst. The benzyl protection of 3-phenylpropanoic acid involves the reaction of 3-phenylpropanoic acid with benzyl chloride in the presence of a base catalyst. Finally, the amidation reaction involves the reaction of benzyl-3-phenylpropanoate with ammonia or an amine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-phenylpropanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. N-benzyl-3-phenylpropanamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
10264-10-5 |
|---|---|
Produktname |
N-benzyl-3-phenylpropanamide |
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-benzyl-3-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChI-Schlüssel |
FEOUTXCSJHUHLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



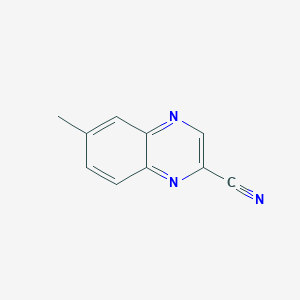
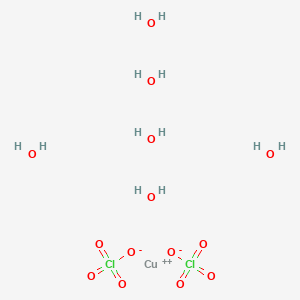
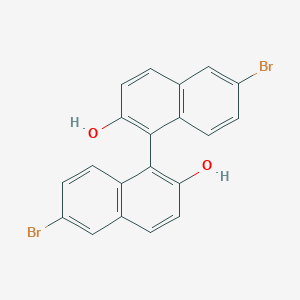
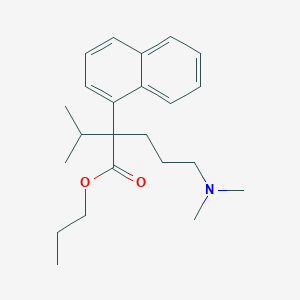

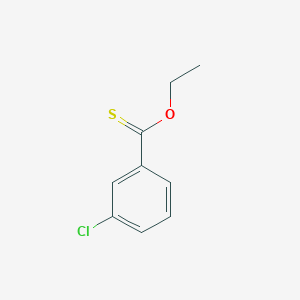
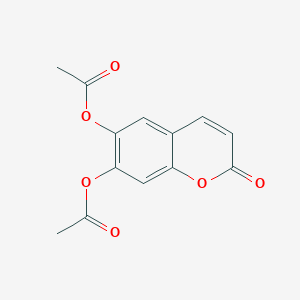
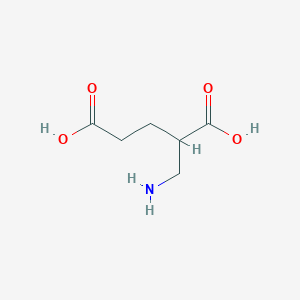
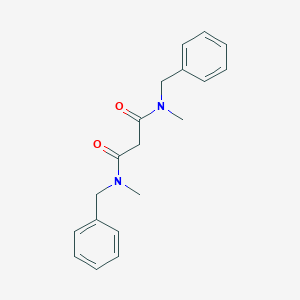
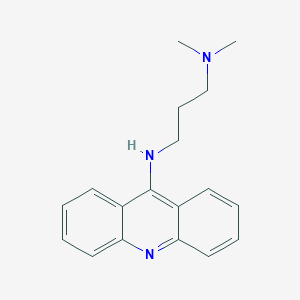
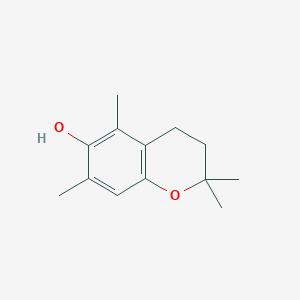
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
